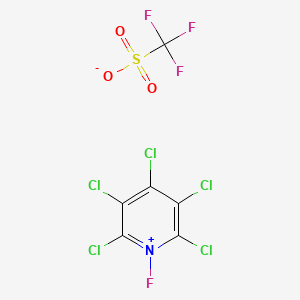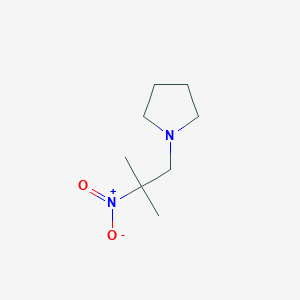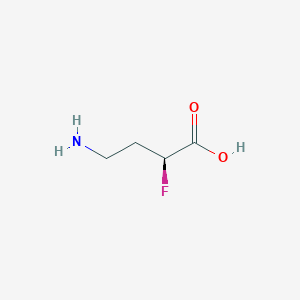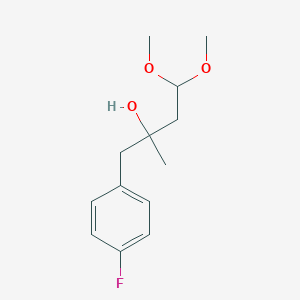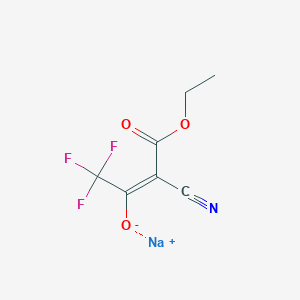
3-溴-2-氯-4-氟吡啶
描述
3-Bromo-2-chloro-4-fluoropyridine is a useful research chemical compound used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) . It is a useful intermediate for pharmaceutical and organic synthesis .
Molecular Structure Analysis
The molecular formula of 3-Bromo-2-chloro-4-fluoropyridine is C5H2BrClFN . The InChI code is 1S/C5H2BrClFN/c6-4-3(8)1-2-9-5(4)7/h1-2H and the InChI key is LZEIWXPQMDFERY-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-2-chloro-4-fluoropyridine are not detailed in the literature, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-4-fluoropyridine is a powder with a molecular weight of 210.43 . It has a density of 1.718 g/mL at 25 °C and a refractive index of n20/D 1.542 .科学研究应用
化学选择性官能化
3-溴-2-氯-4-氟吡啶在化学选择性官能化中展现出潜力。一项研究描述了相关化合物 5-溴-2-氯-3-氟吡啶在催化胺化条件下的化学选择性官能化。此过程为仲胺和伯苯胺产生专属取代产物。此类官能化可能适用于 3-溴-2-氯-4-氟吡啶,突显其在选择性化学合成工艺中的实用性 (Stroup 等人,2007)。
五取代吡啶的合成
另一项重大应用是复杂吡啶的合成。例如,相关的 5-溴-2-氯-4-氟-3-碘吡啶已被用作创建五取代吡啶的富卤中间体。这些吡啶在药物化学中很有价值,表明 3-溴-2-氯-4-氟吡啶作为药物研究中构建模块的潜力 (Wu 等人,2022)。
结构和光谱分析
该化合物在光谱研究中也具有意义。对类似卤代吡啶(如 3-卤代吡啶)的研究涉及详细的振动光谱分析。这些研究有助于更好地理解分子结构和键合,可推断到 3-溴-2-氯-4-氟吡啶中,以用于先进的材料科学应用 (Xue 等人,1996)。
杂环中的卤素/卤素取代
在杂环化学中,3-溴-2-氯-4-氟吡啶等化合物可以进行卤素/卤素取代。对吡啶的研究表明,在特定条件下,氯化合物可转化为溴化合物或碘化合物,强调了卤代吡啶在合成化学中的多功能性 (Schlosser & Cottet,2002)。
硼烷加合物的制备
已探索了包括类似于 3-溴-2-氯-4-氟吡啶的取代吡啶的硼烷加合物的制备。这些加合物具有独特的性质,可以通过各种光谱方法对其进行表征,表明在配位化学和材料科学中的应用 (Ferrence 等人,1982)。
安全和危害
未来方向
While specific future directions for 3-Bromo-2-chloro-4-fluoropyridine are not mentioned in the literature, its use in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) suggests potential applications in the development of new pharmaceuticals.
作用机制
Target of Action
3-Bromo-2-chloro-4-fluoropyridine is a halogenated pyridine compoundHalogenated pyridines are generally known to interact with various biological targets due to their electron-withdrawing substituents .
Mode of Action
It’s known that halogenated pyridines can undergo various chemical reactions, including substitution and coupling reactions . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Halogenated pyridines are often used in the synthesis of biologically active compounds , suggesting they may influence a variety of biochemical pathways.
Result of Action
As a halogenated pyridine, it may have various effects depending on the specific biological targets and pathways it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-chloro-4-fluoropyridine. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability .
生化分析
Biochemical Properties
3-Bromo-2-chloro-4-fluoropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated pyridines, which are valuable in medicinal chemistry and agrochemical development . The compound interacts with various enzymes and proteins, often acting as an inhibitor or modulator. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions is primarily based on the compound’s ability to form strong bonds with the active sites of enzymes, leading to changes in their activity.
Cellular Effects
The effects of 3-Bromo-2-chloro-4-fluoropyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 3-Bromo-2-chloro-4-fluoropyridine exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities . This binding is often facilitated by the halogen atoms in the compound, which enhance its affinity for enzyme active sites. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-chloro-4-fluoropyridine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-chloro-4-fluoropyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
3-Bromo-2-chloro-4-fluoropyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites . These interactions are critical for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Bromo-2-chloro-4-fluoropyridine is transported and distributed through specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for various cellular components .
Subcellular Localization
The subcellular localization of 3-Bromo-2-chloro-4-fluoropyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can accumulate in certain areas of the cell, such as the nucleus or mitochondria, where it exerts its biochemical effects. This localization is crucial for its activity and function within the cell .
属性
IUPAC Name |
3-bromo-2-chloro-4-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEIWXPQMDFERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1349717-04-9 | |
| Record name | 3-bromo-2-chloro-4-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



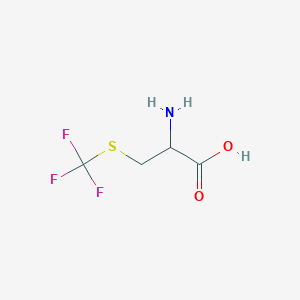
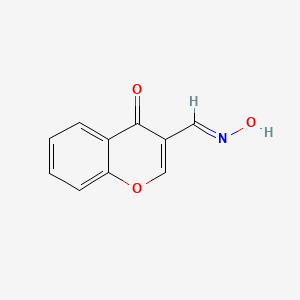
![1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane](/img/structure/B3039740.png)

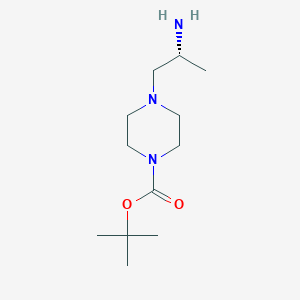
![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-1,3-dioxolane](/img/structure/B3039744.png)
